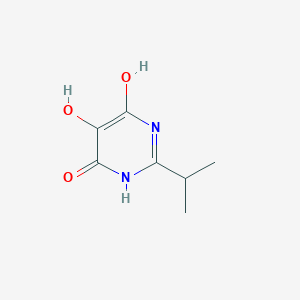
5,6-Dihydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydroxy-2-isopropylpyrimidin-4(1H)-one is a chemical compound with the molecular formula C8H11N3O3 It is known for its unique structure, which includes two hydroxyl groups at positions 5 and 6, an isopropyl group at position 2, and a pyrimidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-2-isopropylpyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-isopropylpyrimidine and appropriate hydroxylating agents.
Hydroxylation: The hydroxylation of 2-isopropylpyrimidine is carried out using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions to introduce hydroxyl groups at positions 5 and 6.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 5,6-Dihydroxy-2-isopropylpyrimidin-4(1H)-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dihydroxy-2-isopropylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups, leading to the formation of 2-isopropylpyrimidin-4(1H)-one.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: 2-isopropylpyrimidin-4(1H)-one.
Substitution Products: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
5,6-Dihydroxy-2-isopropylpyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5,6-Dihydroxy-2-isopropylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Isopropylpyrimidin-4(1H)-one: Lacks the hydroxyl groups at positions 5 and 6.
5,6-Dihydroxy-2-methylpyrimidin-4(1H)-one: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
5,6-Dihydroxy-2-isopropylpyrimidin-4(1H)-one is unique due to the presence of both hydroxyl groups and the isopropyl group, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
57116-67-3 |
|---|---|
Fórmula molecular |
C7H10N2O3 |
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
4,5-dihydroxy-2-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N2O3/c1-3(2)5-8-6(11)4(10)7(12)9-5/h3,10H,1-2H3,(H2,8,9,11,12) |
Clave InChI |
UWIVVEVTDCLBGF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC(=C(C(=O)N1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-N-cyclopentyl-N-[(3,5-difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12918604.png)


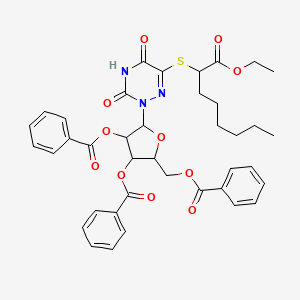
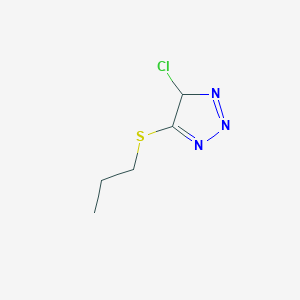
![6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12918628.png)
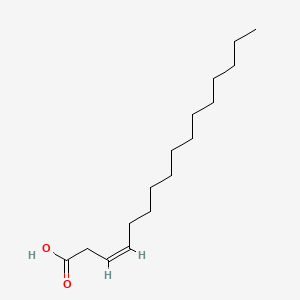
![1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione](/img/structure/B12918633.png)
![7-Chloro-3-{[4-(methanesulfonyl)phenyl]sulfanyl}-2-methylindolizine](/img/structure/B12918642.png)

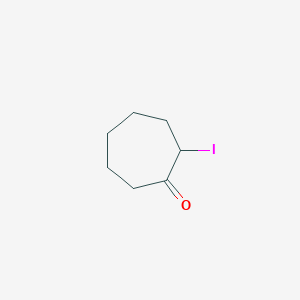
![(2R,3R,4S,5R)-2-[6-(4-aminophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12918661.png)

